Technical Guide: 2,4-Dichloropyrido[3,2-d]pyrimidine (CAS 39551-54-7)
Technical Guide: 2,4-Dichloropyrido[3,2-d]pyrimidine (CAS 39551-54-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloropyrido[3,2-d]pyrimidine, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, outlines synthetic protocols, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Data
2,4-Dichloropyrido[3,2-d]pyrimidine is a solid, heterocyclic compound. Its structure, featuring a fusion of pyridine and pyrimidine rings with two reactive chlorine substituents, makes it a versatile building block in medicinal chemistry.
| Property | Value |
| CAS Number | 39551-54-7 |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.02 g/mol |
| IUPAC Name | 2,4-dichloropyrido[3,2-d]pyrimidine |
| Physical Form | Solid |
| Melting Point | 175.0°C to 177.0°C |
| Purity | Typically ≥95% |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Synthesis and Reactivity
The synthesis of the pyrido[3,2-d]pyrimidine scaffold generally involves the cyclization of substituted pyridine precursors. The dichlorinated target compound is typically prepared by chlorination of the corresponding dihydroxy analog.
Experimental Protocol: General Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine
This protocol is a generalized procedure based on the synthesis of analogous 2,4-dichloropyrimidines, as a specific detailed protocol for the title compound is not widely published.
Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol
The formation of the fused diol is a critical initial step. A common method involves the condensation of a suitable aminopyridine derivative with a urea equivalent.
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Reagents: 2-aminonicotinic acid, urea.
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Procedure:
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A mixture of 2-aminonicotinic acid and an excess of urea is heated at high temperature (typically 160-180°C) for several hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the solid product is triturated with a suitable solvent (e.g., water or ethanol), filtered, and dried to yield pyrido[3,2-d]pyrimidine-2,4-diol.
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Step 2: Chlorination to 2,4-Dichloropyrido[3,2-d]pyrimidine
The diol is then chlorinated to introduce the reactive chloro groups.
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Reagents: Pyrido[3,2-d]pyrimidine-2,4-diol, phosphorus oxychloride (POCl₃), catalytic N,N-dimethylformamide (DMF).
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Procedure:
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Pyrido[3,2-d]pyrimidine-2,4-diol is suspended in an excess of phosphorus oxychloride.
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A catalytic amount of DMF is added.
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The mixture is heated under reflux (typically at 110-120°C) for several hours until the reaction is complete (monitored by TLC).
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The excess POCl₃ is removed under reduced pressure.
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The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
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The resulting precipitate is filtered, washed with cold water until neutral, and dried under vacuum to afford 2,4-Dichloropyrido[3,2-d]pyrimidine.
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Reactivity
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The C4-position is generally more reactive towards nucleophiles than the C2-position due to the electronic influence of the pyridine nitrogen. This regioselectivity allows for the sequential and controlled introduction of different substituents.
Application in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors
2,4-Dichloropyrido[3,2-d]pyrimidine is a crucial intermediate in the synthesis of a variety of kinase inhibitors. The dichloro functionality allows for the facile introduction of various amine, alcohol, and thiol nucleophiles, which are common pharmacophores in kinase inhibitors.
Experimental Protocol: General Nucleophilic Substitution
This protocol outlines a general procedure for the substitution of the chlorine atoms, which is a key step in the synthesis of more complex molecules.
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Reagents: 2,4-Dichloropyrido[3,2-d]pyrimidine, desired nucleophile (e.g., a primary or secondary amine), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., ethanol, isopropanol, or DMF).
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Procedure:
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To a solution of 2,4-Dichloropyrido[3,2-d]pyrimidine in the chosen solvent, add the nucleophile (typically 1.0-1.2 equivalents for monosubstitution) and the base (1.5-2.0 equivalents).
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The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile, for a period of 2 to 24 hours.
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The reaction is monitored by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel to yield the substituted pyrido[3,2-d]pyrimidine derivative.
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Workflow in Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using 2,4-Dichloropyrido[3,2-d]pyrimidine as a starting material.
